N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide
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Overview
Description
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the bromination of an indole derivative, followed by the introduction of an ethyl group through alkylation. The final step involves the coupling of the brominated indole with a dimethylamino propyl ethanediamide under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide
- 5-bromo-2-(oxetan-3-yloxy)thiazole-4-d
- 2-(2-Bromo-5-ethylphenyl)-1,3-dioxolane
Uniqueness
N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N’-[3-(dimethylamino)propyl]ethanediamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C17H23BrN4O3 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N'-(5-bromo-1-ethyl-2-oxo-3H-indol-3-yl)-N-[3-(dimethylamino)propyl]oxamide |
InChI |
InChI=1S/C17H23BrN4O3/c1-4-22-13-7-6-11(18)10-12(13)14(17(22)25)20-16(24)15(23)19-8-5-9-21(2)3/h6-7,10,14H,4-5,8-9H2,1-3H3,(H,19,23)(H,20,24) |
InChI Key |
YFHULIDSCDRLGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)NC(=O)C(=O)NCCCN(C)C |
Origin of Product |
United States |
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